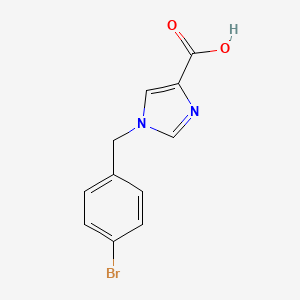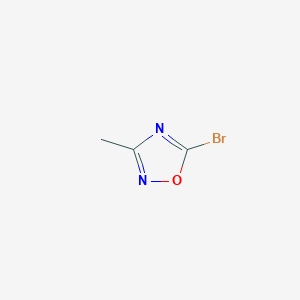
5-Bromo-3-methyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-methyl-1,2,4-oxadiazole is a useful research chemical . It has a CAS number of 1228427-07-3 .
Synthesis Analysis
1,2,4-oxadiazole derivatives have been synthesized and evaluated for their biological activity . The synthesis of these derivatives involves various methods and techniques. For instance, a series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized .Molecular Structure Analysis
The molecular weight of this compound is 162.97 . Its InChI code is 1S/C3H3BrN2O/c1-2-5-3(4)6-7-2/h1H3 .Chemical Reactions Analysis
1,2,4-oxadiazole derivatives have shown significant anti-cancer activity when evaluated against human cancer cell lines . They also exhibit anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3, and antiparasitic properties .Scientific Research Applications
Antimicrobial Properties
One study focused on the synthesis and antimicrobial evaluation of new 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety, showing significant antimicrobial activity against certain strains. This suggests potential applications of 5-Bromo-3-methyl-1,2,4-oxadiazole derivatives in developing antimicrobial agents (Mayekar et al., 2010). Another study synthesized a compound with 1,3,4-oxadiazole and 1,2,4-triazole heterocyclic rings, indicating good antimicrobial activity against various bacteria and Leishmania major species (Ustabaş et al., 2020).
Insecticidal Activities
Derivatives containing 1,3,4-oxadiazole rings were found to exhibit significant insecticidal activities against the diamondback moth (Plutella xylostella), indicating the potential for this compound derivatives in pest management (Qi et al., 2014).
Corrosion Inhibition
Studies have demonstrated the efficacy of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid, highlighting their protective capabilities and potential for industrial applications to prevent metal corrosion (Ammal et al., 2018).
Synthesis Methodologies
Research into the synthesis of fluorinated 1,2,4-oxadiazin-6-ones through ANRORC rearrangement of 1,2,4-oxadiazoles offers insights into new chemical synthesis pathways, which can be crucial for the development of novel compounds and materials (Piccionello et al., 2009).
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-3-methyl-1,2,4-oxadiazole are infectious agents such as bacteria, viruses, and parasites . The compound is part of a class of heterocyclic scaffolds known as 1,2,4-oxadiazoles, which have been synthesized as anti-infective agents .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for this interaction, with nitrogen being a stronger hydrogen bond acceptor than oxygen .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of infectious agents, thereby helping to control and eliminate infections .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-methyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and cell division . The compound’s interactions with these enzymes can lead to enzyme inhibition, thereby affecting cellular processes. Additionally, this compound has shown potential in binding to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cellular responses . Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These interactions can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active sites of enzymes such as thymidylate synthase, leading to competitive inhibition and disruption of enzyme activity . Additionally, the compound can interact with DNA and RNA, affecting their stability and function . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been found to localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, the compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .
Properties
IUPAC Name |
5-bromo-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrN2O/c1-2-5-3(4)7-6-2/h1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNKLCHIQZCUCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
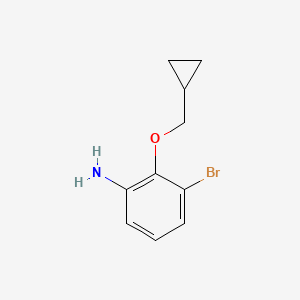

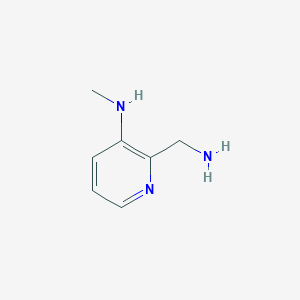
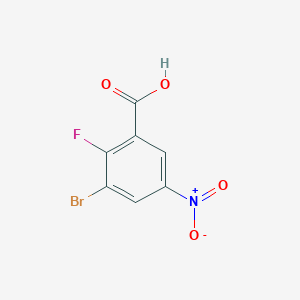


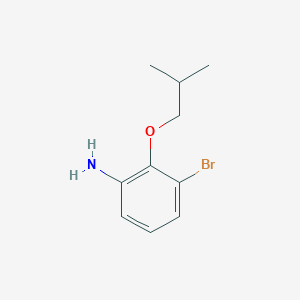
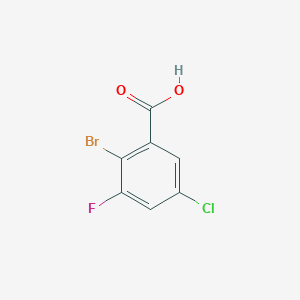
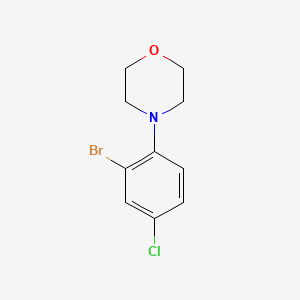
![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)
![Tert-butyl 2-[methyl(morpholin-2-ylmethyl)amino]acetate](/img/structure/B1380333.png)

![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)
